molecular formula C12H22O6 B016523 (R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol CAS No. 3969-61-7

(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

Cat. No.: B016523
CAS No.: 3969-61-7
M. Wt: 262.30 g/mol
InChI Key: CKMMCZAVXJINCZ-UHFFFAOYSA-N
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Description

1,2:4,5-Di-O-isopropylidene-D-mannitol is a chemical compound with the molecular formula C12H22O6 and a molecular weight of 262.30 g/mol . It is a derivative of D-mannitol, a type of sugar alcohol. This compound is often used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

1,2:4,5-Di-O-isopropylidene-D-mannitol can be synthesized through several methods. One common synthetic route involves the reaction of D-mannitol with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1,2:4,5-Di-O-isopropylidene-D-mannitol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2:4,5-Di-O-isopropylidene-D-mannitol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2:4,5-Di-O-isopropylidene-D-mannitol involves its ability to act as a chiral template. This allows it to influence the stereochemistry of reactions in which it participates. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-11(2)15-6-8(17-11)9(14)10-7(5-13)16-12(3,4)18-10/h7-10,13-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMMCZAVXJINCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C2C(OC(O2)(C)C)CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293938
Record name (2,2-dimethyl-1,3-dioxolan-4-yl)[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol(non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3969-61-7
Record name NSC93066
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,2-dimethyl-1,3-dioxolan-4-yl)[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol(non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Reactant of Route 2
(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Reactant of Route 4
(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Reactant of Route 5
(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Reactant of Route 6
(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

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